molecular formula C6H10N2O4S B11793401 N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide

Cat. No.: B11793401
M. Wt: 206.22 g/mol
InChI Key: YRXOTFKIKQCPKD-UHFFFAOYSA-N
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Description

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a modulator of cereblon protein, which plays a crucial role in various biological processes, including protein degradation and cellular proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves several steps, including substitution, click reaction, and addition reaction. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts that facilitate the reaction process. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution reaction might yield various substituted derivatives of the original compound, while click reactions can produce complex, multi-functional molecules.

Scientific Research Applications

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide involves its interaction with cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. This process is crucial in regulating cellular functions and can be leveraged for therapeutic purposes, such as targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is unique due to its specific structure, which allows it to selectively modulate cereblon protein activity. This selective modulation makes it a valuable compound in the development of targeted therapies for diseases associated with cereblon dysfunction .

Properties

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H10N2O4S/c1-13(11,12)8-4-2-3-5(9)7-6(4)10/h4,8H,2-3H2,1H3,(H,7,9,10)

InChI Key

YRXOTFKIKQCPKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC(=O)NC1=O

Origin of Product

United States

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